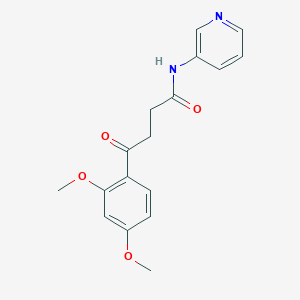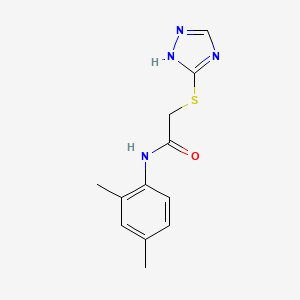
4-methoxy-N-1-naphthyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-1-naphthyl-3-nitrobenzamide, also known as MNBA, is a compound that belongs to the class of nitrobenzamides. It has gained attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
作用机制
The mechanism of action of 4-methoxy-N-1-naphthyl-3-nitrobenzamide involves the inhibition of DNA topoisomerase II. This enzyme is responsible for breaking and rejoining DNA strands during DNA replication and transcription. 4-methoxy-N-1-naphthyl-3-nitrobenzamide binds to the enzyme and prevents it from rejoining the DNA strands, leading to the accumulation of DNA breaks and ultimately cell death.
Biochemical and Physiological Effects:
4-methoxy-N-1-naphthyl-3-nitrobenzamide has been found to have various biochemical and physiological effects. In addition to its activity against DNA topoisomerase II, it has been shown to inhibit the activity of other enzymes, including acetylcholinesterase and xanthine oxidase. 4-methoxy-N-1-naphthyl-3-nitrobenzamide has also been found to exhibit antioxidant activity and to protect against oxidative stress.
实验室实验的优点和局限性
4-methoxy-N-1-naphthyl-3-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, 4-methoxy-N-1-naphthyl-3-nitrobenzamide also has some limitations. It is toxic at high concentrations and can cause cell death in non-cancerous cells. Additionally, its mechanism of action is not fully understood and requires further investigation.
未来方向
There are several future directions for the study of 4-methoxy-N-1-naphthyl-3-nitrobenzamide. One area of research is the development of 4-methoxy-N-1-naphthyl-3-nitrobenzamide derivatives with improved potency and selectivity for DNA topoisomerase II. Another area of research is the investigation of 4-methoxy-N-1-naphthyl-3-nitrobenzamide's potential as an antibacterial agent, particularly against antibiotic-resistant strains. Additionally, further studies are needed to elucidate the mechanism of action of 4-methoxy-N-1-naphthyl-3-nitrobenzamide and to investigate its potential as an anticancer agent in vivo.
合成方法
The synthesis of 4-methoxy-N-1-naphthyl-3-nitrobenzamide involves the reaction between 4-methoxy-N-1-naphthyl-3-nitrobenzoic acid and thionyl chloride in the presence of dimethylformamide. The resulting product is then treated with ammonia to obtain 4-methoxy-N-1-naphthyl-3-nitrobenzamide. The purity of the compound is confirmed by various analytical techniques, including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
4-methoxy-N-1-naphthyl-3-nitrobenzamide has been extensively studied for its potential applications in various fields. In the field of biochemistry, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. 4-methoxy-N-1-naphthyl-3-nitrobenzamide has also been found to exhibit antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
In the field of pharmacology, 4-methoxy-N-1-naphthyl-3-nitrobenzamide has been investigated for its potential as an anticancer agent. It has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer and leukemia. 4-methoxy-N-1-naphthyl-3-nitrobenzamide has also been found to inhibit the growth of tumor cells in animal models.
属性
IUPAC Name |
4-methoxy-N-naphthalen-1-yl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-24-17-10-9-13(11-16(17)20(22)23)18(21)19-15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDCQIRQZDHGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5752469.png)




![N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B5752510.png)
![2-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5752515.png)


![N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5752541.png)
![1-(diphenylmethyl)-4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B5752548.png)

![N-[4-(4-morpholinyl)phenyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5752553.png)
![2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5752557.png)